2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
2-tert-butyl-4-chloropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-10(2,3)8-6-7-9(11)12-4-5-14(7)13-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWAZKGBPRUMEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=CN=C(C2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyrazole with tert-butylamine, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring system. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Carbene Insertion at Position 7
The most acidic C–H group in pyrazolo[1,5-a]pyrazines is located at position 7 (calculated pKa in DMSO: ~27–30), enabling selective functionalization via carbene insertion. This reaction uses N,N,N′,1,1,1-hexamethylsilanecarboximidamide (1) as the carbene precursor .
Reaction Conditions and Yields
| Entry | Substituents | Conditions | Product (Aminal) | Yield |
|---|---|---|---|---|
| 1 | 2-(Tert-butyl), 4-Cl | Solvent-free, 70–90°C | 3a | 93% |
| 2 | 4-Cl (reference) | RT, 4 days | 3a | 90% |
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Mechanism : The silylformamidine exists in equilibrium with a carbene species, which inserts into the C–H bond at position 7. Electron-withdrawing groups (e.g., Cl at position 4) enhance reaction rates by lowering the pKa of the C–H bond .
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Steric Effects : The tert-butyl group at position 2 slows the reaction slightly compared to unsubstituted analogs, requiring elevated temperatures (70–90°C) .
Hydrolysis of Aminals to Aldehydes
The resulting aminal derivatives (e.g., 3a ) undergo hydrolysis to yield aldehydes, enabling further derivatization:
Hydrolysis Protocol
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Reagent : Dilute HCl (1 M) in THF/H2O (1:1)
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Conditions : 25°C, 12 h
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Product : 7-Formyl-2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine (4a )
Key Data :
Methanolysis to Methylimines
Aminals react with methanol to form methylimines, useful for subsequent nucleophilic additions:
Reaction Pathway
Analytical Confirmation :
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X-ray Crystallography : Confirmed the planar structure of 5a with a dihedral angle of 3.2° between the pyrazine and imine moieties .
Electrophilic Substitution at Position 3
The 4-chloro group directs electrophilic substitution to position 3, enabling halogenation or nitration:
Bromination Example
| Entry | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | NBS (1.2 equiv) | DMF, 0°C, 2 h | 3-Bromo derivative | 65% |
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Regioselectivity : Governed by the electron-withdrawing 4-Cl group, which activates position 3 for electrophilic attack .
Synthetic Utility in Kinase Inhibitor Design
Pyrazolo[1,5-a]pyrazines serve as scaffolds for kinase inhibitors. The tert-butyl group enhances metabolic stability, while the 4-Cl and 7-formyl groups enable cross-coupling reactions (e.g., Suzuki-Miyaura) .
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Kinase Inhibition
Research indicates that derivatives of pyrazolo[1,5-a]pyrazine, including 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine, may serve as selective inhibitors of protein kinases. These kinases play crucial roles in cell signaling pathways that regulate cellular growth and differentiation. Inhibition of specific kinases can have therapeutic benefits in conditions such as cancer and inflammatory diseases. For instance, compounds from this class have shown potential as AXL and c-MET kinase inhibitors, which are implicated in various malignancies and metastasis .
1.2. Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrazolo[1,5-a]pyrimidine derivatives against β-coronaviruses, suggesting that similar pyrazolo[1,5-a]pyrazines might also possess antiviral capabilities. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance potency against viral infections . This opens avenues for developing antiviral agents targeting RNA viruses.
Optical Applications
2.1. Fluorescent Probes
The photophysical properties of pyrazolo[1,5-a]pyrimidines have been explored for their potential as fluorescent probes in biological imaging. These compounds can serve as lipid droplet biomarkers in cancer research, providing insights into cellular metabolism and disease progression . The ability to visualize cellular components using these fluorescent compounds can significantly enhance the understanding of disease mechanisms at a molecular level.
Structure-Activity Relationship Studies
3.1. Functionalization Strategies
Functionalization at specific positions on the pyrazolo[1,5-a]pyrazine scaffold is crucial for optimizing biological activity. Studies have reported successful strategies for modifying position 7 to enhance solubility and bioactivity while maintaining potency against targeted enzymes . Such modifications are essential for developing more effective therapeutic agents with improved pharmacokinetic profiles.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and chlorine substituents can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Key Insights :
- Electron-withdrawing substituents (Cl, COOCH₃, CN) at position 4 significantly enhance reaction rates and yields in carbene insertion compared to electron-donating groups (OCH₃) .
- Steric hindrance from bulky groups (e.g., tert-butyl at position 2) may reduce reaction efficiency but improve metabolic stability and lipophilicity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Insights :
Key Insights :
- While This compound lacks direct biological data in the provided evidence, structurally similar compounds show diverse activities, including kinase inhibition () and receptor modulation ().
Biological Activity
2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine is a compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, anticancer effects, and potential as a kinase inhibitor. The data presented is derived from various studies and sources, highlighting the compound's pharmacological significance.
This compound is characterized by its unique structure, which includes a chlorinated pyrazole ring and a tert-butyl group. This configuration may enhance its biological interactions and solubility profiles.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Specifically, studies have shown effectiveness against various bacterial strains. For instance:
- Study Findings : A study reported that compounds based on the pyrazolo[1,5-a]pyridine scaffold demonstrated potent inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays:
- Cytotoxicity Assays : In MTT assays, this compound exhibited stronger cytotoxic effects compared to standard chemotherapeutics like cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231). The observed IC50 values were significantly lower than those for cisplatin, indicating a promising therapeutic profile .
- Mechanism of Action : Further investigations revealed that the compound induces apoptosis through caspase activation pathways (caspase-3, -8, and -9). It was also noted to suppress NF-κB expression while promoting pro-apoptotic factors such as p53 and Bax .
Kinase Inhibition
The potential of this compound as a kinase inhibitor has been highlighted in recent studies:
- Inhibition Studies : It has been identified as an effective inhibitor of several kinases involved in cancer progression. Notably, derivatives have shown inhibitory activity against CSNK2A1 and CSNK2A2 kinases . These kinases play crucial roles in cell cycle regulation and apoptosis.
Data Summary Table
Case Studies
Several case studies have documented the biological efficacy of this compound:
- Antimicrobial Efficacy : A clinical evaluation demonstrated that derivatives significantly reduced bacterial load in infected models. The study underscored the compound's potential as a lead candidate for developing new antibiotics.
- Cancer Treatment Models : In vivo studies using mouse models showed that treatment with this compound resulted in tumor size reduction and improved survival rates compared to control groups receiving conventional chemotherapy .
Q & A
Basic: What are the standard synthetic routes for preparing 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine?
Answer:
The synthesis typically involves functionalization of the pyrazolo[1,5-a]pyrazine core. A common approach includes:
- Halogenation : Reacting methyl pyrazolo[1,5-a]pyrazine-4-carboxylate with N-bromosuccinimide (NBS) in anhydrous acetonitrile to introduce bromine at position 3 .
- Nitration : Treatment with concentrated HNO₃ in H₂SO₄ at 0°C to install nitro groups, followed by quenching with ice .
- Chlorination : For 4-chloro derivatives, substitution reactions using POCl₃ or PCl₅ under reflux conditions are employed, though specific protocols for this compound may require optimization.
Key Purification Methods : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (e.g., using methyl tert-butyl ether) .
Basic: How is this compound characterized structurally?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28–35 ppm for ¹³C) and chlorine-substituted aromatic protons (δ ~8.5–9.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolves regiochemical ambiguities in substituted derivatives, particularly for confirming chlorine positioning .
Advanced: How can regioselectivity challenges during functionalization of the pyrazolo[1,5-a]pyrazine ring be addressed?
Answer:
Regioselectivity in electrophilic substitutions (e.g., nitration, halogenation) is influenced by:
- Electronic Effects : Electron-withdrawing groups (e.g., Cl at position 4) direct subsequent substitutions to electron-rich positions (e.g., position 6).
- Protecting Groups : Introducing temporary groups (e.g., methyl esters) to block reactive sites, followed by deprotection .
- Reaction Conditions : Lower temperatures (0°C) and controlled stoichiometry minimize overhalogenation .
Example : Nitration at position 3 is achieved via slow addition of HNO₃ in H₂SO₄ at 0°C, yielding >80% regioselectivity .
Advanced: What strategies resolve contradictions in spectroscopic data for derivatives?
Answer:
- 2D NMR Techniques : HSQC and HMBC correlations differentiate between positional isomers (e.g., distinguishing Cl at position 4 vs. 6) .
- Computational Modeling : DFT calculations (e.g., using Gaussian) predict NMR shifts and compare with experimental data to validate structures .
- X-ray Diffraction : Definitive structural assignment for crystalline derivatives, resolving ambiguities in NOE or coupling constants .
Case Study : In a piperazine-linked analog, conflicting NOESY signals were resolved via X-ray, confirming steric hindrance from the tert-butyl group .
Basic: What are typical applications of this compound in medicinal chemistry?
Answer:
- Intermediate for Bioactive Molecules : The chlorine and tert-butyl groups serve as handles for Suzuki couplings or nucleophilic substitutions to generate kinase inhibitors or antimicrobial agents .
- Fragment-Based Drug Design : The rigid pyrazine core is used to explore protein-ligand interactions, particularly in ATP-binding pockets .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Solvent Optimization : Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility and reaction rates for SNAr reactions with piperazines .
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) improve efficiency. For example, coupling with 5-bromopyrimidine in 1,4-dioxane at 110°C achieves 88.7% yield .
- Workflow Refinement : Multi-step purifications (e.g., sequential column chromatography and crystallization) reduce byproduct carryover .
Advanced: What analytical methods validate the purity of substituted derivatives?
Answer:
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect impurities at <0.5% levels.
- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and residual solvents post-synthesis .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Ventilation : Use fume hoods due to potential HCl/HNO₃ off-gassing during synthesis .
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.
- Waste Disposal : Halogenated byproducts require segregation as hazardous waste .
Advanced: How is computational chemistry applied to predict the reactivity of this compound?
Answer:
- Docking Studies : Molecular docking (AutoDock Vina) screens for binding affinity to target proteins (e.g., kinases) .
- Reactivity Simulations : DFT (B3LYP/6-31G*) calculates Fukui indices to predict electrophilic/nucleophilic sites .
- Solubility Prediction : COSMO-RS models estimate solubility in organic/aqueous mixtures for formulation studies .
Advanced: What methodologies address low yields in cross-coupling reactions involving this compound?
Answer:
- Preactivation : Converting Cl to a better leaving group (e.g., OTf via AgOTf) enhances Suzuki-Miyaura coupling efficiency .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% .
- Ligand Screening : Bulky phosphine ligands (e.g., XPhos) prevent homeocoupling in Pd-mediated reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
